molecular formula C6H9N3O3 B3385692 methyl 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 65539-37-9

methyl 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B3385692
CAS RN: 65539-37-9
M. Wt: 171.15 g/mol
InChI Key: BZIFXELNIDCOLM-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. These compounds contain a 5-membered ring which includes two carbon atoms and three nitrogen atoms . The “methyl 1-(2-hydroxyethyl)” part suggests that it has a methyl group and a 2-hydroxyethyl group attached to the triazole ring.


Physical And Chemical Properties Analysis

Physical and chemical properties would depend on the specific structure of the compound. For example, Methyldiethanolamine, a compound with a similar hydroxyethyl group, is a colorless liquid with an ammonia odor and is miscible with water, ethanol, and benzene .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methodologies : Methyl 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate and related compounds are synthesized through various chemical reactions. For instance, Methyl 1H-1,2,4-triazole-3-carboxylate was synthesized from 1H-1,2,4-triazole, involving steps like hydroxymethylation with formaldehyde and esterification, achieving a purity of 98% (Feng, 2005).

  • Structural Analysis : The molecular structures of triazole derivatives, including Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, have been analyzed. Their crystal and molecular structures indicate significant π-electron delocalization within the triazole ring and other structural features (Boechat et al., 2010).

Catalytic Applications

  • Catalysis in Organic Synthesis : The compound, with its electron-withdrawing group, has been used as a ligand for gold(I) cations, showing excellent catalytic efficiency in processes like allene synthesis and alkyne hydration (Hu et al., 2019).

Pharmaceutical and Biological Research

  • N-acetylation and Pharmacological Properties : Studies on N-acetylated derivatives of related compounds like Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have been conducted. These studies delve into their structural, spectroscopic, and potential pharmacological properties (Dzygiel et al., 2004).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Triazole derivatives have been evaluated for corrosion inhibition of materials like galvanized steel. Their efficiency as inhibitors and the influence of molecular structure on their adsorption and protective properties have been studied (Lebrini et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some compounds with a similar structure are used as insect repellents .

Safety and Hazards

The safety and hazards would also depend on the specific compound. As an example, 2-(4-Hydroxyphenyl)ethanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-(2-hydroxyethyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-12-6(11)5-4-9(2-3-10)8-7-5/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIFXELNIDCOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate

CAS RN

65539-37-9
Record name methyl 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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